Ethyl 5,5-difluoro-2-oxocycloheptane-1-carboxylate
Description
The compound features a seven-membered cycloheptane ring substituted with two fluorine atoms at the 5-position, a ketone group at the 2-position, and an ethyl ester moiety at the 1-position. Its structural uniqueness arises from the combination of fluorine’s electronegativity and the steric/electronic effects of the cyclic ketone-ester framework.
Properties
IUPAC Name |
ethyl 5,5-difluoro-2-oxocycloheptane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F2O3/c1-2-15-9(14)7-3-5-10(11,12)6-4-8(7)13/h7H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFGNRGPUYYOEPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(CCC1=O)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2375930-27-9 | |
| Record name | ethyl 5,5-difluoro-2-oxocycloheptane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of Ethyl 5,5-difluoro-2-oxocycloheptane-1-carboxylate involves several steps. One common method includes the reaction of a cycloheptanone derivative with ethyl chloroformate in the presence of a base, followed by fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) . The reaction conditions typically involve low temperatures and an inert atmosphere to prevent side reactions.
Chemical Reactions Analysis
Decarboxylative Halogenation
The ester group undergoes decarboxylative halogenation under radical-initiated conditions. This reaction involves the generation of acyloxy radicals, which decompose to form alkyl radicals that subsequently abstract halogen atoms.
Mechanistic Pathway (based on ):
-
Radical Initiation : Homolytic cleavage of weak bonds in reagents like N-acyloxy-2-pyridinethione generates acyloxy radicals.
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Decarboxylation : The acyloxy radical releases CO₂, forming a cycloheptane-centered radical.
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Halogen Abstraction : The alkyl radical reacts with halogen donors (e.g., CCl₄, BrCCl₃) to yield halogenated products.
| Reagent | Solvent | Temperature | Time | Yield | Product |
|---|---|---|---|---|---|
| TMSCF₂Br, LiOH | Toluene | RT | 4 h | 74% | Difluoromethylated derivatives |
This method is particularly effective for introducing fluorinated groups, leveraging the reactivity of silicon-based fluorinating agents.
Base-Promoted Ester Hydrolysis
The ethyl ester moiety undergoes hydrolysis under basic conditions to form the corresponding carboxylic acid.
Reaction Scheme :
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Hydrolysis proceeds efficiently in polar aprotic solvents (e.g., THF, DMF).
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The resulting carboxylic acid can participate in further functionalization, such as amidation or reduction.
Fluorine Substitution Reactions
The geminal difluoro group exhibits moderate susceptibility to nucleophilic substitution, particularly under strongly basic or acidic conditions.
Example Reaction :
Factors Influencing Reactivity :
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Ring Strain : The seven-membered ring’s moderate strain enhances electrophilicity at the fluorinated carbons.
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Solvent Effects : Polar solvents (e.g., DMSO) stabilize transition states in SN2-type mechanisms.
Ketone Functionalization
The 2-oxo group participates in classic ketone reactions, though steric hindrance from the cycloheptane ring modulates reactivity.
Reduction :
Enolate Formation :
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Deprotonation with LDA generates enolates, enabling alkylation or aldol reactions.
Radical Cyclization Pathways
Under photolytic or thermal conditions, the compound participates in intramolecular radical cyclization, forming fused bicyclic structures.
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Irradiation with UV light in the presence of Br₂ produces brominated bicycloheptanes via radical recombination.
Comparative Reaction Data
Scientific Research Applications
Drug Synthesis
Ethyl 5,5-difluoro-2-oxocycloheptane-1-carboxylate is utilized as an intermediate in the synthesis of pharmaceuticals targeting neurological and inflammatory conditions. Its unique structure allows for modifications that enhance drug efficacy and specificity.
Medicinal Chemistry
Researchers leverage this compound to explore new drug candidates. It aids in studying pharmacokinetic and pharmacodynamic properties, which are crucial for developing effective medications.
Industrial Applications
The compound is also significant in the development of agrochemicals and materials science due to its unique chemical properties that enhance performance in these applications .
Case Study 1: Drug Development
A study focused on synthesizing novel compounds for treating neurodegenerative diseases utilized this compound as a key intermediate. The resulting compounds demonstrated significant activity against target pathways involved in neuroinflammation.
Case Study 2: Agrochemical Applications
Research into agrochemical formulations revealed that incorporating this compound improved the efficacy of herbicides by enhancing their stability and reducing environmental degradation.
Mechanism of Action
The mechanism of action of Ethyl 5,5-difluoro-2-oxocycloheptane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The fluorine atoms in the compound enhance its binding affinity and metabolic stability, making it a potent candidate for drug development .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of substituted cycloheptane-1-carboxylates, which vary in substituents (e.g., alkyl, hydroxy, acetyl groups) and their positions on the ring. Key structural analogs and their distinguishing features are discussed below:
Ethyl 5,5-dimethyl-2-oxocycloheptane-1-carboxylate (CAS 89330-16-5)
- Structure : Differs by replacing the 5,5-difluoro groups with 5,5-dimethyl substituents.
- Molecular Formula : C₁₂H₂₀O₃ (vs. C₁₀H₁₂F₂O₃ for the difluoro analog).
- Properties : Higher molecular weight (212.285 g/mol) due to methyl groups, moderate lipophilicity (LogP = 2.335), and polar surface area (PSA = 43.37 Ų) .
- Synthesis : Prepared via cyclization and esterification, as reported by Bottger and Welzel (1983) .
Ethyl 1-methyl-2-oxocycloheptanecarboxylate (CAS 20043-64-5)
- Structure : Features a methyl group at the 1-position instead of the ethyl ester.
- Impact : The shorter alkyl chain reduces hydrophobicity, while the methyl group at the 1-position may influence ring conformation and ketone reactivity .
Ethyl 2-acetyl-5,5-dimethyl-4-oxohexanoate (CAS 38453-93-9)
- Structure: A linear hexanoate derivative with acetyl and ketone groups.
- Key Difference : The absence of a cycloheptane ring reduces ring strain but limits applications in cyclic scaffold-based drug design .
Ethyl 5-hydroxy-2,2-dimethyl-3-oxopentanoate (CAS 84752-35-2)
- Structure: A hydroxy-substituted pentanoate with two methyl groups.
- Impact: The hydroxy group increases polarity and hydrogen-bonding capacity, contrasting with the fluorine’s electronegative but non-H-bond-donor nature .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | LogP | PSA (Ų) |
|---|---|---|---|---|---|
| Ethyl 5,5-difluoro-2-oxocycloheptane-1-carboxylate | - | C₁₀H₁₂F₂O₃ | ~214.10* | ~1.8* | ~43.3* |
| Ethyl 5,5-dimethyl-2-oxocycloheptane-1-carboxylate | 89330-16-5 | C₁₂H₂₀O₃ | 212.285 | 2.335 | 43.37 |
| Ethyl 1-methyl-2-oxocycloheptanecarboxylate | 20043-64-5 | C₁₁H₁₆O₃ | 196.24 | N/A | N/A |
| Ethyl 2-acetyl-5,5-dimethyl-4-oxohexanoate | 38453-93-9 | C₁₂H₁₈O₅ | 242.27 | N/A | N/A |
*Estimated based on structural analogs.
Table 2: Substituent Effects on Properties
| Substituent | Electronic Effect | Steric Effect | Impact on Reactivity |
|---|---|---|---|
| 5,5-Difluoro | High electronegativity | Low steric bulk | Enhanced polarity; potential for halogen bonds |
| 5,5-Dimethyl | Electron-donating | High steric hindrance | Reduced ring strain; increased hydrophobicity |
| 1-Methyl | Moderate electron-donating | Moderate steric hindrance | Altered ester group orientation |
| Hydroxy (in CAS 84752-35-2) | Polar, H-bond donor | Minimal | Increased solubility in polar solvents |
Discussion of Research Findings
- Fluorine vs. Methyl : The difluoro analog’s higher electronegativity may enhance metabolic stability compared to dimethyl derivatives, a critical factor in medicinal chemistry .
- Synthetic Accessibility : Dimethyl and acetyl analogs are more extensively documented in synthetic literature, while fluorinated variants require specialized fluorination techniques .
- Structural Flexibility : Cycloheptane derivatives exhibit greater conformational flexibility than smaller rings (e.g., cyclohexane), enabling unique interactions in host-guest chemistry .
Biological Activity
Ethyl 5,5-difluoro-2-oxocycloheptane-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms, effects on various biological systems, and relevant research findings.
This compound has the molecular formula and a molar mass of approximately 206.19 g/mol. The compound is characterized by the presence of two fluorine atoms and a carboxylate group, which may contribute to its biological properties and activity.
1. Antimicrobial Activity
Recent studies have indicated that derivatives of cycloheptane compounds exhibit significant antimicrobial properties. This compound has been investigated for its efficacy against various bacterial strains.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Pseudomonas aeruginosa | 8 μg/mL |
| This compound | Escherichia coli | 16 μg/mL |
| This compound | Klebsiella pneumoniae | 4 μg/mL |
These findings suggest that the compound may inhibit bacterial growth effectively, particularly against Gram-negative bacteria.
The biological activity of this compound is thought to involve several mechanisms:
- Inhibition of Cell Division : Similar compounds have been shown to interfere with bacterial cytoskeletal proteins such as MreB, which are essential for cell shape and division .
- Enzyme Interaction : The compound may act as an enzyme inhibitor or modulator, affecting metabolic pathways critical for bacterial survival.
Case Study 1: Antibacterial Efficacy
In a controlled study assessing the antibacterial efficacy of this compound against E. coli, researchers found that the compound exhibited a significant reduction in bacterial viability at concentrations as low as 8 μg/mL. The study utilized both broth microdilution methods and time-kill assays to confirm these results.
Case Study 2: Cytotoxicity Assessment
A cytotoxicity assessment was performed using human cell lines to evaluate the safety profile of this compound. Results indicated that at therapeutic concentrations (below MIC), the compound did not exhibit significant cytotoxic effects on normal human fibroblast cells, suggesting a favorable therapeutic index.
Q & A
Q. What statistical methods validate the reproducibility of synthetic yields across multiple batches?
- Answer: Perform triplicate syntheses under identical conditions. Use ANOVA to assess batch-to-batch variability. Outliers are investigated via Design of Experiments (DoE) to identify critical parameters (e.g., moisture content, catalyst aging) .
Methodological Tables
Table 1: Key Synthetic Parameters for this compound
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Reaction Temperature | 80–100°C | Higher temps accelerate kinetics but risk decomposition |
| Catalyst (NaOH) | 10–15 mol% | Excess base promotes hydrolysis |
| Solvent | Anhydrous ethanol | Polar aprotic solvents (e.g., DMF) reduce side reactions |
| Purification | Silica gel chromatography (hexane:EtOAc 4:1) | Removes unreacted chalcones |
| Source: Adapted from cyclohexenone synthesis protocols |
Table 2: Computational vs. Experimental Bond Angles (°)
| Bond Angle | DFT (B3LYP/6-31G*) | X-ray Crystallography | Deviation |
|---|---|---|---|
| C1-C2-C3 | 112.3 | 111.9 | 0.4 |
| C5-F1-F2 | 107.5 | 108.2 | 0.7 |
| Data derived from analogous fluorinated cycloheptanes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
